Bisphenol A diphosphate

Catalog No.
S762209
CAS No.
181028-79-5
M.F
C15H18O8P2
M. Wt
388.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A diphosphate

CAS Number

181028-79-5

Product Name

Bisphenol A diphosphate

IUPAC Name

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate

Molecular Formula

C15H18O8P2

Molecular Weight

388.25 g/mol

InChI

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21)

InChI Key

LAUIXFSZFKWUCT-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Carcinogenic Potential of BPA in Medical Research

Summary of the Application: BPA is a synthetic chemical used as a precursor material for the manufacturing of plastics and resins . It has gained attention due to its high chances of human exposure and predisposing individuals at extremely low doses to diseases, including cancer .

Methods of Application: BPA enters the human body via oral, inhaled, and dermal routes as leach-out products . Studies using in vitro cell lines, rodent models, and epidemiological analysis have convincingly shown the increasing susceptibility to cancer at doses below the oral reference dose set by the Environmental Protection Agency for BPA .

Results or Outcomes: BPA exerts its toxicological effects at the genetic and epigenetic levels, influencing various cell signaling pathways .

Adsorption of BPA from Aqueous Solution

Summary of the Application: BPA, as one of the endocrine-disrupting chemicals (EDCs), has a high yield and strong durability and is widely used in the production of epoxy resins and polycarbonate plastics . Improper discharge of wastewater containing BPA can cause irreversible damage to the human endocrine system, such as cancer and impaired fertility .

Methods of Application: Various methods for removing BPA from water have been reported, such as the advanced oxidation process, membrane, biodegradation, and adsorption . In this study, Sycamore leaf biochar (PSAC) was prepared by a two-step phosphoric acid-assisted hydrothermal carbonization combined with a short-time activation method .

Results or Outcomes: The batch adsorption results showed that the adsorption process of PSAC on BPA was best described by the pseudo-second-order kinetic model and Sips isothermal model, with a maximum adsorption capacity of 247.42 mg/g . Furthermore, PSAC demonstrated good reusability by its sustained adsorption capacity of BPA, which remained at 82.6% of the initial adsorption capacity even after four adsorption–desorption cycles .

BPA as an Endocrine Disruptor

Summary of the Application: BPA is an endocrine-disrupting synthetic chemical used to manufacture consumer products such as water bottles, water pipes, and food cans . It is one of the most abundant industrial synthetic chemicals produced globally .

Methods of Application: BPA is a derivative of diphenylmethane containing two hydroxyphenyl groups owing to its structural similarity to synthetic estrogen . Many studies have reported that BPA mimics and competes with estrogen to bind to the estrogen receptors α and β (ERα and ERβ) and modulate estrogen-responsive gene expression .

Results or Outcomes: Many scientific investigations have proposed endocrine disruptors, including BPA, to be included as a hormonal risk factor category . Due to its estrogen-mimicking properties, BPA is considered a key risk factor for endocrine-related conditions .

Degradation of BPA

Summary of the Application: BPA, an endocrine disruptor widely used in industrial production, is found in various environmental sources . This paper provides a comprehensive review of BPA degradation methods .

Methods of Application: Various methods for removing BPA from water have been reported, such as the advanced oxidation process, membrane, biodegradation, and adsorption .

Results or Outcomes: This review highlights the importance of BPA degradation to protect the environment and human health . The paper provides significant insights for researchers and policymakers to develop better approaches for BPA degradation and removal .

Production of Different Resins

Summary of the Application: BPA is used in the production of different resins .

Synthesis of Dental Adhesives

Summary of the Application: BPA is used in the synthesis of dental adhesives .

Bisphenol A diphosphate is a chemical compound with the molecular formula C15H18O8P2 and a molecular weight of 388.25 g/mol. It is primarily known for its application as a flame retardant in various polymeric materials. The compound is synthesized through the reaction of bisphenol A with phosphorus oxychloride and phenol, resulting in a diphosphate structure that enhances its thermal stability and flame-retardant properties .

The synthesis of bisphenol A diphosphate involves several key reactions:

  • Formation: The primary reaction occurs between bisphenol A and phosphorus oxychloride, often in the presence of phenol. This reaction leads to the formation of bisphenol A bis(diphenyl phosphate), which can be further processed to yield bisphenol A diphosphate .
  • Polymerization: Bisphenol A diphosphate can participate in polymerization reactions, contributing to the production of flame-retardant polymers. Its structure allows it to act as a cross-linking agent, enhancing the thermal stability of the resulting materials .
  • Thermal Decomposition: Under high temperatures, bisphenol A diphosphate decomposes to release phosphoric acid and other phosphorus-containing compounds, which act as flame inhibitors during combustion processes .

The synthesis of bisphenol A diphosphate typically follows these steps:

  • Reactants: The reaction requires bisphenol A, phosphorus oxychloride (or phosphoric trichloride), and phenol.
  • Reaction Conditions: The reactants are mixed under controlled conditions, often involving heating to facilitate the reaction.
  • Purification: After synthesis, the product is purified through methods such as distillation or recrystallization to remove unreacted materials and byproducts .

Bisphenol A diphosphate is utilized in several applications:

  • Flame Retardants: It is primarily used as a flame retardant in polymeric materials such as polycarbonate and acrylonitrile-butadiene-styrene blends.
  • Coatings: The compound is also employed in protective coatings that require enhanced thermal stability.
  • Adhesives: Its properties make it suitable for use in high-performance adhesives that need resistance to heat and fire .

Studies have focused on understanding how bisphenol A diphosphate interacts with other chemical substances and biological systems:

  • Flame Inhibition Mechanism: Research indicates that it works effectively in vapor phase flame inhibition by releasing phosphoric acid derivatives during combustion, which helps suppress flames .
  • Compatibility with Polymers: Interaction studies have shown that bisphenol A diphosphate can significantly improve the fire resistance of various polymer blends without compromising their mechanical properties .

Several compounds share structural or functional similarities with bisphenol A diphosphate. Here are some notable examples:

Compound NameStructural FormulaMain Uses
Bisphenol A bis(diphenyl phosphate)C18H18O4PFlame retardant
Tetrabromobisphenol AC15H12Br4O2Flame retardant
Bisphenol FC13H12O2Used in epoxy resins
Bisphenol SC12H10O4SUsed in polycarbonate production

Uniqueness of Bisphenol A Diphosphate

Bisphenol A diphosphate stands out due to its dual functionality as both a flame retardant and a potential endocrine disruptor. Unlike other similar compounds, it combines effective fire suppression capabilities with a relatively lower toxicity profile, making it an attractive option for various industrial applications while raising concerns regarding environmental safety and health impacts .

Bisphenol A diphosphate (CAS 181028-79-5) is defined by the molecular formula C₁₅H₁₈O₈P₂ and a molecular weight of 388.25 g/mol. Its structure consists of a bisphenol A backbone—two phenol groups connected by a propane bridge—with two phosphate groups attached to the para positions of the aromatic rings (Figure 1).

Key Physical Properties:

PropertyValueSource
Density1.5 ± 0.1 g/cm³
Boiling Point621.6 ± 65.0 °C
AppearanceColorless to light yellow liquid
SolubilityInsoluble in water; soluble in organic solvents

The presence of phosphate groups enhances thermal stability, making it suitable for high-temperature applications.

Nomenclature and Classification Systems

Systematic Nomenclature:

  • IUPAC Name: [4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate.
  • Common Synonyms: Bisphenol A diphosphate (BDP), phosphoric trichloride reaction product with bisphenol A and phenol.

Classification:

  • CAS Registry: 181028-79-5 (primary), 75805-15-1 (alternate).
  • Regulatory Classifications:
    • Classified under UN GHS as a hazardous substance (H315, H319, H410).
    • Listed in EPA Substance Registry Services as a polymer additive.

Relationship Between Bisphenol A Diphosphate and Bisphenol A Bis(diphenyl phosphate)

While often conflated, these compounds differ structurally and functionally:

FeatureBisphenol A DiphosphateBisphenol A Bis(diphenyl phosphate)
StructureTwo phosphate groups directly bonded to BPATwo diphenyl phosphate groups attached to BPA
Molecular FormulaC₁₅H₁₈O₈P₂C₃₉H₃₄O₈P₂
ApplicationsFlame retardant in polycarbonatesHigh-performance flame retardant in PPO/HIPS blends
SynthesisReaction with phosphorus oxychlorideTransesterification with triphenyl phosphate

Bisphenol A bis(diphenyl phosphate) (CAS 5945-33-5) contains phenyl substituents on the phosphate groups, enhancing its thermal stability and compatibility with engineering plastics. Despite structural differences, both compounds share a role in reducing material flammability.

Laboratory synthesis of bisphenol A diphosphate (BPADP) primarily follows established organic synthesis protocols that utilize phosphorus oxychloride as the key phosphorylating agent. The fundamental laboratory approach involves a two-step reaction sequence beginning with the formation of intermediate phosphoryl chloride compounds [1] [2].

The standard laboratory synthesis commences with the reaction between bisphenol A and phosphorus oxychloride in the presence of a Lewis acid catalyst, typically magnesium chloride or aluminum chloride. This initial step occurs at controlled temperatures ranging from 80-120°C under an inert atmosphere [2] [3]. The reaction proceeds through nucleophilic substitution where the phenolic hydroxyl groups of bisphenol A attack the phosphorus oxychloride, forming intermediate chlorophosphate esters while releasing hydrogen chloride gas [4] [5].

The second phase involves the addition of molten phenol to the intermediate product at temperatures between 90-160°C. This phenolysis reaction replaces the remaining chloride groups with phenoxide substituents, yielding the final bisphenol A diphosphate product [1] [6]. The reaction completion is monitored through hydrogen chloride evolution, which typically ceases after 3-4 hours of reaction time [7].

Several variations of laboratory synthesis have been developed to optimize yield and purity. A notable molecular sieve-assisted approach employs 13X-type molecular sieves soaked in dimethylformamide as a dehydrating agent and catalyst support [3]. This method operates at lower temperatures (85-95°C) and demonstrates improved selectivity for the desired product while minimizing side reactions.

Advanced laboratory techniques have incorporated three-step methodologies where phenol first reacts with phosphorus oxychloride to form diphenyl phosphoryl chloride, which subsequently undergoes reaction with bisphenol A [5]. This approach provides enhanced control over stoichiometry and reduces the formation of unwanted oligomeric species.

Conventional Industrial Production Methods

Industrial production of bisphenol A diphosphate follows scaled-up versions of laboratory procedures with significant process modifications to ensure consistent quality and economic viability. The conventional industrial approach maintains the fundamental two-step reaction scheme but incorporates continuous feeding systems and enhanced heat management [6] [8].

The typical industrial process begins with the preparation of a reaction mixture containing bisphenol A, phosphorus oxychloride, and catalyst in a jacketed reactor equipped with efficient stirring and temperature control systems. The stoichiometric ratio generally employs 1.0-1.2 moles of phosphorus oxychloride per mole of bisphenol A, with catalyst concentrations ranging from 0.1-0.5 weight percent [6] [7].

Temperature control represents a critical parameter in industrial production, with the initial phosphorylation step conducted at 80-120°C followed by phenol addition at 130-160°C. The reaction mixture is maintained under slight positive pressure using nitrogen to prevent moisture contamination and facilitate hydrogen chloride removal [4] [8].

Industrial purification procedures typically involve multiple washing steps with alkaline solutions to remove residual acid and catalyst, followed by water washes to eliminate inorganic salts. The crude product undergoes vacuum distillation to remove unreacted phenol and low-boiling impurities, with final purification achieved through recrystallization from appropriate solvents [6] [7].

Quality control measures in conventional production include regular monitoring of reaction temperature, hydrogen chloride evolution rates, and intermediate product composition through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [1] [7]. Typical industrial yields range from 85-95% based on bisphenol A consumption, with final product purity exceeding 98% [6] [8].

Continuous Manufacturing Processes

Multi-Stage Cross-Linking Reactor Systems

Modern continuous manufacturing of bisphenol A diphosphate employs sophisticated multi-stage cross-linking reactor systems designed to maximize throughput while maintaining product quality. These systems integrate multiple reaction zones with controlled residence times and optimized mass transfer characteristics [4] .

The multi-stage configuration typically consists of three to five interconnected reactor vessels, each optimized for specific reaction phases. The first stage accommodates the initial phosphorylation reaction between bisphenol A and phosphorus oxychloride, operating at temperatures of 90-110°C with residence times of 30-60 minutes [4] . Subsequent stages facilitate the phenolysis reaction with controlled phenol addition and temperature gradients reaching 150-180°C .

Advanced reactor designs incorporate internal heat exchangers and reflux condensers to maintain precise temperature profiles throughout the reaction sequence. The cross-linking aspect refers to the controlled formation of dimeric and oligomeric species that contribute to the final product's thermal stability and flame-retardant properties [4] [6].

Continuous catalyst circulation systems maintain optimal catalytic activity throughout the process, with automated catalyst replenishment based on real-time activity monitoring. The multi-stage design allows for independent optimization of each reaction step, resulting in improved overall conversion efficiency and reduced by-product formation [4] .

Process control systems monitor key parameters including temperature, pressure, flow rates, and composition at each stage, enabling rapid adjustments to maintain optimal operating conditions. The continuous nature of these systems provides significant advantages in terms of production capacity and product consistency compared to batch processes [4] .

Process Optimization Parameters

Critical process optimization parameters for continuous bisphenol A diphosphate production encompass reaction kinetics, thermodynamic considerations, and mass transfer phenomena. Temperature control emerges as the primary optimization variable, with optimal ranges determined through systematic studies of reaction rates and selectivity [10].

The phosphorylation reaction exhibits optimal kinetics at temperatures between 95-105°C, balancing reaction rate with selectivity toward the desired product. Higher temperatures accelerate the reaction but increase the formation of unwanted oligomeric species, while lower temperatures result in incomplete conversion and extended residence times [10].

Residence time optimization involves balancing conversion efficiency with product quality. Typical optimization studies indicate optimal residence times of 45-90 minutes for the phosphorylation stage and 60-120 minutes for the phenolysis stage, depending on temperature and catalyst concentration [10].

Catalyst concentration optimization typically yields optimal performance at 0.2-0.4 weight percent based on bisphenol A feed. Higher concentrations increase reaction rates but may promote side reactions and catalyst deactivation, while lower concentrations result in incomplete conversion [10].

Mass transfer optimization focuses on mixing efficiency and interfacial area enhancement. Optimal stirring speeds range from 100-300 rpm, depending on reactor geometry and scale. Gas-liquid mass transfer optimization for hydrogen chloride removal requires careful balance between stripping efficiency and reactant loss [10].

Feed composition optimization involves maintaining optimal molar ratios of reactants while minimizing impurities. The optimal phosphorus oxychloride to bisphenol A ratio typically ranges from 2.0-2.2:1, with phenol to bisphenol A ratios of 3.8-4.2:1 yielding optimal conversion and selectivity [10].

Green Synthesis Approaches

Environmental sustainability concerns have driven the development of green synthesis methodologies for bisphenol A diphosphate production. These approaches emphasize the use of environmentally benign solvents, renewable catalysts, and energy-efficient processes while maintaining product quality and economic viability [1] [11].

Melt polycondensation represents a significant advancement in green synthesis, eliminating the need for organic solvents during the reaction phase. This solvent-free approach conducts the entire synthesis under molten conditions, reducing environmental impact and simplifying product purification [1] [11] [10]. The process operates at temperatures of 130-180°C with specially designed catalyst systems that function effectively in the absence of solvent media.

Catalyst system modifications for green synthesis incorporate heterogeneous catalysts that can be easily separated and recycled, reducing waste generation and catalyst consumption. Solid acid catalysts, including modified zeolites and supported metal complexes, demonstrate comparable activity to traditional homogeneous catalysts while offering enhanced environmental compatibility [1] [11].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. This approach utilizes microwave radiation to achieve rapid and uniform heating, reducing reaction times from hours to minutes while maintaining product quality. The selective heating characteristics of microwave energy result in improved energy efficiency and reduced thermal degradation of products [12].

Supercritical fluid technology offers another green synthesis avenue, utilizing carbon dioxide as a reaction medium and purification agent. This approach operates under supercritical conditions that enhance mass transfer rates and provide unique solvent properties, enabling efficient product separation without conventional organic solvents [12].

Enzymatic synthesis methods represent the frontier of green chemistry approaches, employing specific enzymes to catalyze the formation of phosphate ester bonds under mild conditions. While still in development stages, these methods offer the potential for highly selective synthesis under ambient conditions with minimal environmental impact [12].

Melt Polycondensation Techniques

Melt polycondensation represents a sophisticated synthesis methodology that produces bisphenol A diphosphate through direct condensation reactions in the molten state. This approach eliminates solvent requirements and provides enhanced control over product molecular weight and polydispersity [1] [11] [10].

The fundamental melt polycondensation process involves heating bisphenol A and diphenyl phosphoryl chloride above their melting points to create a homogeneous molten mixture. The reaction proceeds through step-growth polymerization mechanisms, with condensation occurring between hydroxyl groups and phosphoryl chloride functionalities [1] [11].

Temperature control in melt polycondensation requires precise management to balance reaction kinetics with thermal stability. Optimal temperatures typically range from 140-200°C, with gradual temperature increases during the reaction to drive the condensation equilibrium toward product formation [1] [11] [10].

The technique employs specialized reactor designs that facilitate efficient mixing in high-viscosity molten systems. Twin-screw extruders and specially designed stirred tank reactors provide the mechanical energy required for adequate mixing while maintaining temperature uniformity throughout the reaction mass [1] [11].

Vacuum application during melt polycondensation serves multiple functions, including removal of condensation by-products and reduction of reaction temperature through pressure reduction. The vacuum level typically ranges from 1-50 torr, depending on the specific reaction stage and desired product characteristics [1] [11].

Catalyst selection for melt polycondensation focuses on compounds that remain active at elevated temperatures and do not volatilize under vacuum conditions. Organometallic catalysts, particularly titanium and tin-based systems, demonstrate superior performance in these demanding conditions [1] [11].

The solidification and recovery of products from melt polycondensation require careful cooling procedures to prevent thermal shock and maintain product integrity. Controlled cooling rates of 2-5°C per minute typically yield optimal product morphology and handling characteristics [1] [11].

Quality Control and Purity Assessment

Comprehensive quality control and purity assessment protocols ensure the consistent production of high-quality bisphenol A diphosphate suitable for its intended applications. These protocols encompass multiple analytical techniques and established testing procedures that monitor both process parameters and final product characteristics [13] [14] [7].

High-performance liquid chromatography (HPLC) serves as the primary analytical technique for purity assessment, employing reverse-phase columns with ultraviolet detection at 254 nanometers. The method utilizes acetonitrile-water gradient systems to separate bisphenol A diphosphate from related impurities, including unreacted starting materials, dimeric species, and degradation products [7] [15].

The standard HPLC procedure involves sample preparation at concentrations of approximately 2500 parts per million in acetonitrile, followed by injection of 10-microliter aliquots into the analytical system. Typical separation conditions employ C18 columns with gradient elution over 20-30 minutes, achieving baseline resolution of all major components [7] [15].

Quantitative analysis through HPLC provides area percentage values for all detected species, with external standard calibration enabling precise quantification of specific impurities. Key impurities monitored include diphenyl phosphate, phenol, triphenyl phosphate, and various oligomeric species [7] [16].

Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural characterization, with both proton and phosphorus-31 NMR spectra routinely acquired. Phosphorus-31 NMR proves particularly valuable for detecting phosphorus-containing impurities and confirming the chemical environment of phosphate groups [7] [17].

Mass spectrometry techniques, including electrospray ionization and chemical ionization methods, enable precise molecular weight determination and structural elucidation of impurities. High-resolution mass spectrometry provides elemental composition information essential for impurity identification and characterization [17] [18].

Quality Control Parameters and Specifications

ParameterSpecificationTest Method
AppearanceColorless to pale yellow liquidVisual inspection
Purity (HPLC area %)≥ 98.0%HPLC-UV
Dimer content10-15%HPLC-UV
Triphenyl phosphate< 2.0%HPLC-UV
Phenol content< 0.1%HPLC-UV
Acid value< 0.5 mg KOH/gTitration
Moisture content< 0.1%Karl Fischer
Viscosity (25°C)150-300 cPViscometry

Impurity Identification and Limits

ImpurityChemical StructureLimit (area %)Detection Method
Diphenyl phosphateC₁₂H₁₁O₄P< 0.5HPLC-UV
PhenolC₆H₆O< 0.1HPLC-UV
Bisphenol AC₁₅H₁₆O₂< 0.1HPLC-UV
Isopropenylphenyl diphenyl phosphateC₂₁H₁₉O₄P< 0.01HPLC-UV
Trimer speciesVariable< 2.0HPLC-UV

Physical property testing encompasses density, refractive index, and thermal stability measurements that verify product consistency and quality. Density measurements at 25°C typically range from 1.25-1.30 grams per cubic centimeter, while refractive index values fall within 1.55-1.57 [14] [19].

Thermal stability assessment involves thermogravimetric analysis (TGA) to determine decomposition temperatures and thermal degradation profiles. High-quality bisphenol A diphosphate exhibits initial decomposition temperatures above 280°C, with 5% weight loss occurring at approximately 350°C [14] [19].

Contamination testing focuses on metallic impurities, particularly catalyst residues and trace metals that may affect product performance. Inductively coupled plasma spectroscopy (ICP) provides quantitative determination of metallic contaminants, with typical specifications requiring levels below 10 parts per million for individual metals [14] [20].

Stability testing protocols evaluate product degradation under accelerated aging conditions, including elevated temperature exposure and UV radiation. These tests verify shelf life and establish appropriate storage conditions for maintaining product quality over extended periods [14] [19].

Analytical Method Validation Parameters

ParameterAcceptance CriteriaTypical Results
Linearity (R²)≥ 0.9990.9998
Precision (RSD)≤ 2.0%1.2%
Accuracy (Recovery)98-102%99.8%
Detection Limit≤ 0.01%0.005%
Quantitation Limit≤ 0.03%0.015%
SpecificityNo interferenceConfirmed

Quality control procedures include regular calibration of analytical instruments, participation in interlaboratory proficiency testing programs, and maintenance of comprehensive documentation systems. These measures ensure the reliability and traceability of analytical results while supporting regulatory compliance requirements [13] [14].

Environmental analysis considerations address the potential presence of bisphenol A diphosphate in environmental samples, requiring specialized extraction and concentration procedures. These methods typically employ solid-phase extraction or liquid-liquid extraction techniques followed by sensitive analytical detection methods [13] [21].

Human exposure assessment methodologies focus on the detection of bisphenol A diphosphate and its metabolites in biological matrices, requiring specialized sample preparation and highly sensitive analytical techniques. These methods support toxicological studies and regulatory assessments of product safety [13] [21].

[59] LGC Standards, 2024. Bisphenol A bis(diphenyl phosphate) reference material specifications.

[20] NICNAS, 2005. Full Public Report Phosphoric Trichloride, Reaction Products with Bisphenol A.

[60] Google Patents, 2001. US6319432B1 - Bisphenol-A bis(diphenyl phosphate)-based flame retardant.

[21] Wiley Online Library, 2020. Trace Level Detection of Bisphenol A Analogues and Parabens.

[19] Made in China, 2019. Purity 99% BDP Bisphenol-a Bis (diphenyl phosphate) specifications.

[61] PubMed, 2001. Detection of bisphenol-A in dental materials by gas chromatography.

[62] European Commission, 2022. Scientific Committee on Consumer Safety Opinion on BPA.

[63] Academia, 2013. Analytical methods for the determination of bisphenol A in food.

[64] Aladdin Scientific, 2023. Bisphenol A Bis(diphenyl phosphate) analytical specifications.

[65] Wiley Online Library, 2011. Determination of bisphenol A with effective pretreatment.

[66] Science Direct, 2024. Spectrophotometric determination of bisphenol A in beverages.

[67] Science Direct, 2021. Determination of bisphenol A migration from food packaging.

[68] Science Direct, 2022. Validated GC-MS method for determination of bisphenol A.

[69] EFSA Journal, 2023. Re-evaluation of the risks to public health related to BPA.

[70] Journal of Environmental Engineering, 2020. Physico-chemical and Biological Techniques.

[7] Google Patents, 1999. US6319432B1 - Bisphenol-A bis(diphenyl phosphate)-based flame retardant HPLC analysis.

[17] Chemical Research in Toxicology, 2020. Comprehensive In Vitro Metabolism Study of Bisphenol A.

[15] Science Direct, 2021. Determination of bisphenol A migration from food packaging by HPLC-DAD.

[71] Science Direct, 2010. Solid-state NMR on thermal and fire residues of bisphenol A.

[18] MDPI Methods and Protocols, 2018. Mass Spectrometric Analysis of Bisphenol A Desorption.

[72] Science Direct, 2010. Solid-state NMR on thermal and fire residues of bisphenol A polycarbonate.

[73] Nature, 2018. A novel high sensitivity UPLC-MS/MS method for BPA evaluation.

[74] Science Direct, 2019. High-performance liquid chromatography applications.

[75] PubMed, 2004. Synthesis and liquid chromatography/tandem mass spectrometric characterization.

[76] Science Direct, 2019. Determination of aqueous bisphenol A and tetrabromobisphenol A.

[77] ACS Publications, 1980. The 13C and 26Si Nuclear Magnetic Resonance Analysis.

[78] PubMed, 2022. Biotransformation of bisphenol-A bis(diphenyl phosphate).

[16] Google Patents, 2000. WO2000077012A1 - Bisphenol-A bis(diphenyl phosphate)-based flame retardant.

Physical Description

Liquid; OtherSolid; PelletsLargeCrystals

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 230 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 76 of 230 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 154 of 230 companies with hazard statement code(s):;
H411 (82.47%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (17.53%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

181028-79-5

Dates

Last modified: 04-14-2024

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